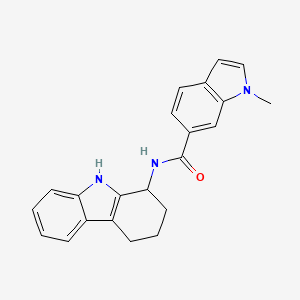
1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Carbazole Formation: The carbazole moiety can be synthesized through the cyclization of an appropriate precursor, such as 2-aminobiphenyl, under oxidative conditions.
Coupling Reaction: The final step involves coupling the indole and carbazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methylindole-6-carboxamide: Lacks the carbazole moiety but shares the indole core.
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide: Similar structure but without the methyl group.
1-methyl-N-(1H-indol-1-yl)-1H-indole-6-carboxamide: Contains two indole moieties instead of an indole and a carbazole.
Uniqueness
1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide is unique due to the presence of both indole and carbazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-methyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)indole-6-carboxamide |
InChI |
InChI=1S/C22H21N3O/c1-25-12-11-14-9-10-15(13-20(14)25)22(26)24-19-8-4-6-17-16-5-2-3-7-18(16)23-21(17)19/h2-3,5,7,9-13,19,23H,4,6,8H2,1H3,(H,24,26) |
InChI Key |
PSILJCBBADSAME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















